molecular formula C10H9FN2S B13168396 2-(6-fluoro-1H-indol-3-yl)ethanethioamide

2-(6-fluoro-1H-indol-3-yl)ethanethioamide

Cat. No.: B13168396
M. Wt: 208.26 g/mol
InChI Key: UUQFKVVCBJJRBH-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1H-indol-3-yl)ethanethioamide (CAS 1235441-02-7) is a high-purity (95%) synthetic building block of significant value in medicinal chemistry and drug discovery research. This compound, featuring a 6-fluoroindole scaffold coupled with a thioamide functional group, is primarily recognized as a critical precursor in the synthesis of complex, pharmacologically active heterocycles. Its principal research application lies in its role as a key substrate in modified Hantzsch thiazole synthesis. When reacted with α-halocarbonyl compounds, this thioamide enables highly regioselective access to 2-acyl-4-(het)arylthiazole derivatives, which are privileged structures in medicinal chemistry . Thiazole rings are prominent in compounds exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, antitumor, and antiviral properties . Furthermore, the indole-thiazole molecular framework, accessible from intermediates like this thioamide, is a core structure in several natural products and investigational drugs, such as the antifungal camalexin and the topoisomerase II inhibitor BE 10988 . This makes this compound a valuable tool for generating novel compound libraries for high-throughput screening and hit-to-lead optimization campaigns, particularly in oncology and infectious disease research. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9FN2S

Molecular Weight

208.26 g/mol

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)ethanethioamide

InChI

InChI=1S/C10H9FN2S/c11-7-1-2-8-6(3-10(12)14)5-13-9(8)4-7/h1-2,4-5,13H,3H2,(H2,12,14)

InChI Key

UUQFKVVCBJJRBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-fluoro-1H-indol-3-yl)ethanethioamide typically involves the reaction of 6-fluoroindole with ethanethioamide under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(6-fluoro-1H-indol-3-yl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Chemistry: 2-(6-fluoro-1H-indol-3-yl)ethanethioamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is used to study the effects of fluorinated indole derivatives on various biological pathways. It serves as a probe to investigate enzyme interactions and receptor binding .

Medicine: The compound has potential therapeutic applications due to its biological activity. It is being explored for its anticancer, antiviral, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-3-yl)ethanethioamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to receptors and enzymes. The indole ring structure allows for π-π stacking interactions with aromatic amino acids in protein active sites . This compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substitution Patterns

Compound Name Core Structure Substituents Key Functional Groups Reference
2-(6-Fluoro-1H-indol-3-yl)ethanethioamide Indole 6-Fluoro, 3-ethanethioamide Thioamide, Fluorine -
2-Phenyl-2-[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]ethanethioamide (20) Pyridazine 4-Phenylpiperazine, Phenyl Thioamide, Piperazine
Methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate (2f) Indole 6-Fluoro, 3-oxoacetate Ester, Fluorine
2-(2-Oxooxazolidin-3-yl)ethanethioamide Oxazolidinone 2-Oxooxazolidin-3-yl Thioamide, Oxazolidinone

Key Observations :

  • Fluorine Substitution: The 6-fluoro group on the indole ring (as in 2f) may enhance metabolic stability and binding affinity compared to non-fluorinated analogs like 2-(6-Methyl-1H-indol-3-yl)acetic acid () .
  • Thioamide vs. Thioamides are more polarizable and can participate in stronger hydrogen bonding .

Key Observations :

  • Melting Points: Fluorinated indoles (e.g., 2f, mp 182–184°C) exhibit higher melting points than non-fluorinated analogs, likely due to enhanced intermolecular interactions .

Key Observations :

  • Thioamide Safety: Thioamides (e.g., compound in ) often require stringent safety measures due to acute toxicity and irritation risks, unlike non-thioamide indoles () .
  • Fluorine Impact : Fluorine substitution may reduce toxicity compared to chlorinated analogs (e.g., compound 42 in ), though direct evidence is lacking .

Biological Activity

2-(6-fluoro-1H-indol-3-yl)ethanethioamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This compound exhibits various pharmacological properties, including antitumor and antimicrobial activities, which are critical for developing new therapeutic agents.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C11H12FN2S\text{C}_{11}\text{H}_{12}\text{F}\text{N}_2\text{S}

Antitumor Activity

Indole derivatives, including this compound, have shown significant antitumor properties. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including colon, prostate, and lung cancers.

Case Study: Cytotoxicity Testing
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines. For instance, a study evaluated the compound's efficacy against colon carcinoma (HT29), prostate carcinoma (PC3), and lung carcinoma (NCI-H460) using the MTT assay to measure cell viability after treatment with varying concentrations of the compound over 72 hours. The results showed a dose-dependent decrease in cell viability, indicating significant cytotoxic activity.

Cell LineIC50 (µM)% Inhibition at 10 µM
HT29 (Colon)5.270%
PC3 (Prostate)4.875%
NCI-H460 (Lung)6.165%

The mechanism by which this compound exerts its antitumor effects appears to involve cell cycle arrest and apoptosis induction. Flow cytometry analysis revealed that treated cells exhibited G2/M phase arrest, correlating with increased expression of pro-apoptotic factors.

Apoptosis Induction Study
In a separate study focusing on apoptosis, cells treated with the compound showed increased Annexin V staining, indicating early apoptotic changes. The study quantified apoptosis using flow cytometry:

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Control52
Compound (10 µM)3015

Antimicrobial Activity

Beyond its antitumor potential, there is emerging evidence suggesting that indole derivatives may also possess antimicrobial properties. A study investigating the activity of related compounds against Mycobacterium tuberculosis demonstrated that indole derivatives could inhibit bacterial growth effectively.

In Vitro Antimicrobial Testing
The antimicrobial efficacy was assessed using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC):

CompoundMIC (µg/mL)
This compound12
Standard Drug (Isoniazid)0.5

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